Antiviral Activity of Parent Heterocycle: 2-Bromo-4,5-dichloroimidazole vs. 2,4,5-Tribromoimidazole in HCMV Assay
In a head-to-head comparison, the parent 2-bromo-4,5-dichloroimidazole exhibited measurable activity against human cytomegalovirus (HCMV) with an IC50 of approximately 35 μM. In contrast, the 4,5-dibromo analogue (lacking the 2-bromo group) was completely inactive, demonstrating that the 2-bromo substituent is essential for this antiviral effect [1].
| Evidence Dimension | Antiviral activity (HCMV inhibition) |
|---|---|
| Target Compound Data | IC50 ≈ 35 μM (parent 2-bromo-4,5-dichloroimidazole) |
| Comparator Or Baseline | 4,5-dibromoimidazole nucleoside (22c) – inactive; 2,4,5-tribromoimidazole nucleoside (7c) – active but with distinct profile |
| Quantified Difference | Target compound shows ~35 μM IC50; 4,5-dibromo analogue shows no activity. |
| Conditions | Human cytomegalovirus (HCMV) plaque reduction assay; parent heterocycles tested as nucleoside derivatives (β-D-ribofuranosyl analogues). |
Why This Matters
This data directly informs medicinal chemistry procurement: the 2-bromo group is not interchangeable with chlorine or hydrogen if HCMV antiviral activity is the goal.
- [1] Chien, T.-C.; Saluja, S. S.; Drach, J. C.; Townsend, L. B. Synthesis and Antiviral Evaluation of Polyhalogenated Imidazole Nucleosides: Dimensional Analogues of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole. J. Med. Chem. 2004, 47 (23), 5743-5752. DOI: 10.1021/jm040016q. View Source
